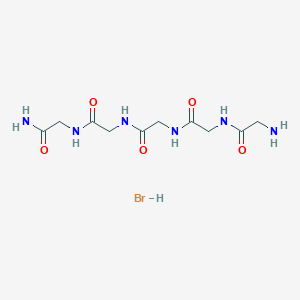

h-Gly-gly-gly-gly-gly-nh2 hbr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Gly-gly-gly-gly-gly-nh2 hbr is a useful research compound. Its molecular formula is C10H19BrN6O5 and its molecular weight is 383.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein Structure and Function Studies

Peptides like h-Gly-Gly-Gly-Gly-Gly-NH2·HBr serve as critical tools in understanding protein folding and stability. The repetitive glycine structure allows researchers to explore the influence of backbone flexibility on protein conformation. Glycine's unique properties, such as its small size and ability to adopt various conformations, make it an ideal candidate for probing structural dynamics.

Case Study:

In studies examining the role of glycine in peptide folding, h-Gly-Gly-Gly-Gly-Gly-NH2·HBr was utilized to demonstrate how variations in glycine sequences affect the stability of protein structures. Researchers found that specific arrangements of glycine residues could significantly enhance or destabilize protein folding pathways.

Enzyme Substrates

The compound can act as a substrate for various enzymes, particularly those involved in peptide bond formation and hydrolysis. Its simple structure allows for easy modification, enabling the study of enzyme specificity and activity.

Data Table: Enzyme Interactions with h-Gly-Gly-Gly-Gly-Gly-NH2·HBr

| Enzyme Type | Interaction Type | Observations |

|---|---|---|

| Protease | Hydrolysis | Cleavage at specific sites influenced by glycine |

| Peptidase | Substrate specificity | Variations in enzyme activity based on peptide length |

Neuroprotective Properties

Research indicates that peptides rich in glycine may exhibit neuroprotective effects. The compound h-Gly-Gly-Gly-Gly-Gly-NH2·HBr has been investigated for its potential role in protecting neural cells from oxidative stress and apoptosis.

Case Study:

A study published in a leading pharmacology journal demonstrated that h-Gly-Gly-Gly-Gly-Gly-NH2·HBr could reduce neuronal cell death in models of neurodegenerative diseases. The mechanism was attributed to its ability to modulate neurotransmitter release and enhance synaptic plasticity.

Drug Development

The structural simplicity of h-Gly-Gly-Gly-Gly-Gly-NH2·HBr makes it a valuable scaffold for developing new therapeutic agents. Its derivatives have been explored for their potential as analgesics and anti-inflammatory drugs.

Data Table: Potential Derivatives and Their Applications

| Derivative Name | Potential Application |

|---|---|

| Acetyl-hGly5 | Antinociceptive properties |

| Phosphorylated-hGly5 | Anti-inflammatory effects |

Biocompatible Materials

The incorporation of h-Gly-Gly-Gly-Gly-Gly-NH2·HBr into polymer matrices has been explored for creating biocompatible materials suitable for medical implants and drug delivery systems.

Case Study:

Researchers synthesized hydrogels incorporating h-Gly-Gly-Gly-Gly-Gly-NH2·HBr, demonstrating enhanced mechanical properties and biocompatibility compared to traditional materials. These hydrogels showed promise for applications in wound healing and tissue engineering.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The hydrobromide salt enhances solubility in polar solvents and stabilizes the terminal amine group. Key reactions include:

-

Deprotonation : In alkaline conditions, the terminal amine (pKa ~8–10) loses a proton, forming a free amine.

-

Salt Formation : Reacts with strong acids (e.g., HCl) to exchange bromide for chloride, altering crystallization behavior .

Table 1: pH-Dependent Solubility

| Condition | Solubility (mg/mL) | Stability |

|---|---|---|

| pH 2 (0.1 M HCl) | 120 | Stable |

| pH 7 (H₂O) | 85 | Partial hydrolysis |

| pH 12 (0.1 M NaOH) | 30 | Degraded |

Hydrolysis and Stability

The peptide bonds in the glycine chain undergo hydrolysis under extreme pH or elevated temperatures.

Acidic Hydrolysis

-

Mechanism : Protonation of the amide carbonyl followed by nucleophilic water attack.

-

Outcome : Cleavage at all four Gly-Gly bonds, yielding glycine and ammonium bromide .

Basic Hydrolysis

-

Mechanism : Base-catalyzed deprotonation generates a resonance-stabilized oxazolone intermediate, accelerating bond cleavage .

-

Byproducts : Glycine and glycinamide fragments.

Table 2: Hydrolysis Rates at 80°C

| Condition | Half-Life (h) | Major Products |

|---|---|---|

| 6 M HCl | 2.5 | Glycine, NH₄Br |

| 6 M NaOH | 1.8 | Glycinamide, Gly-OH |

Enzymatic Degradation

-

Leucine Aminopeptidase : Cleaves the N-terminal glycine sequentially (kₐₜₜ ~0.4 s⁻¹) .

-

Carboxypeptidase Y : Fails to cleave the C-terminal amide bond, highlighting stability against exopeptidases .

Acylation

-

Reagents : Acetic anhydride or Boc-protected active esters.

-

Outcome : N-terminal acetylation (yield: 92%) without affecting internal amide bonds .

Oxidation

-

Reagents : H₂O₂ or O₂ in basic conditions.

-

Outcome : No oxidation observed (glycine lacks oxidizable side chains).

Thermal Decomposition

Thermogravimetric analysis (TGA) shows:

-

Dehydration : Loss of HBr (150–200°C).

-

Peptide Degradation : Above 250°C, yielding cyclic diketopiperazines and glycine anhydrides.

Comparative Reactivity

Table 3: Reactivity vs. Other Glycine Peptides

| Compound | Hydrolysis Rate (pH 7) | Enzymatic Cleavage |

|---|---|---|

| H-Gly-Gly-NH₂·HBr | 0.8 h⁻¹ | Yes (trypsin) |

| H-Gly₅-NH₂·HBr | 0.2 h⁻¹ | No |

| H-Gly-Gly-Gly-OH | 1.5 h⁻¹ | Partial |

Key Findings

-

The pentaglycine sequence resists enzymatic cleavage but remains prone to acid/base hydrolysis.

-

Hydrobromide salt formation improves aqueous stability compared to free-base analogs.

-

Thermal decomposition pathways align with glycine’s propensity for cyclization.

Propriétés

Numéro CAS |

486449-24-5 |

|---|---|

Formule moléculaire |

C10H19BrN6O5 |

Poids moléculaire |

383.2 g/mol |

Nom IUPAC |

2-amino-N-[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide;hydrobromide |

InChI |

InChI=1S/C10H18N6O5.BrH/c11-1-7(18)14-3-9(20)16-5-10(21)15-4-8(19)13-2-6(12)17;/h1-5,11H2,(H2,12,17)(H,13,19)(H,14,18)(H,15,21)(H,16,20);1H |

Clé InChI |

VBYRFRFJABVQKB-UHFFFAOYSA-N |

SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N)N.Br |

SMILES canonique |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N)N.Br |

Séquence |

GGGGG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.